molecular formula C10H12ClNO3S2 B13183976 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride

3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride

Cat. No.: B13183976
M. Wt: 293.8 g/mol
InChI Key: DIWZCVBROQEZFK-UHFFFAOYSA-N
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Description

3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO3S2. It is known for its unique structure, which includes a thiolane ring and a sulfonyl chloride group. This compound is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonothioates.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines and thiols.

Scientific Research Applications

3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate products, depending on the nucleophile involved. The thiolane ring can also participate in redox reactions, contributing to the compound’s versatility in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a thiolane ring. This combination of functional groups enhances its reactivity and makes it a valuable reagent in organic synthesis and other scientific research applications .

Properties

Molecular Formula

C10H12ClNO3S2

Molecular Weight

293.8 g/mol

IUPAC Name

3-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride

InChI

InChI=1S/C10H12ClNO3S2/c11-17(14,15)10-5-3-4-9(8-10)12-16(13)6-1-2-7-16/h3-5,8H,1-2,6-7H2

InChI Key

DIWZCVBROQEZFK-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=CC(=CC=C2)S(=O)(=O)Cl)(=O)C1

Origin of Product

United States

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